molecular formula C19H17NO3 B12939674 3-Acetylphenethyl indolizine-6-carboxylate

3-Acetylphenethyl indolizine-6-carboxylate

Cat. No.: B12939674
M. Wt: 307.3 g/mol
InChI Key: ATOKIMUEDFGAEJ-UHFFFAOYSA-N
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Description

3-Acetylphenethyl indolizine-6-carboxylate is an indolizine derivative featuring a phenethyl group substituted with an acetyl moiety at position 3 and a carboxylate ester at position 6 of the indolizine core. The acetylphenethyl substituent at position 3 introduces steric bulk and electron-withdrawing effects, which may influence solubility, reactivity, and pharmacological interactions. The carboxylate ester at position 6 enhances lipophilicity, a critical factor in membrane permeability and bioavailability.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3-acetylphenyl)ethyl indolizine-6-carboxylate

InChI

InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)9-11-23-19(22)17-7-8-18-6-3-10-20(18)13-17/h2-8,10,12-13H,9,11H2,1H3

InChI Key

ATOKIMUEDFGAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CN3C=CC=C3C=C2

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which is widely used for the synthesis of indolizines . The reaction conditions often include the use of activated alkenes or alkynes, with reagents such as sodium acetate and solvents like acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

3-Acetylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Acetylphenethyl indolizine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetylphenethyl indolizine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indolizine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The acetylphenethyl and carboxylate groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-acetylphenethyl indolizine-6-carboxylate with structurally related indolizine derivatives, focusing on substituents, physicochemical properties, and biological activities.

Compound Name Substituents Melting Point (°C) Key Spectral Data Biological Activity Reference
This compound - Position 3: Acetylphenethyl
- Position 6: Carboxylate ester
Not reported Inferred: Expected $^1$H NMR peaks for acetyl (δ ~2.3–2.5 ppm), aromatic protons Hypothesized: Potential CNS or cardiovascular activity (based on analogs) N/A
Methyl 1-acetoxy-3-(4-chlorobenzoyl)indolizine-6-carboxylate (2l) - Position 1: Acetoxy
- Position 3: 4-Chlorobenzoyl
- Position 6: Methyl carboxylate
168–170 $^1$H NMR (CDCl$3$): δ 2.37 (s, 3H, CH$3$), 7.41–7.77 (m, aromatic) Not reported
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate (I) - Position 2: Benzoyl
- Position 6: Methyl
- Position 7: Ethyl carboxylate
Not reported Dihedral angle: 41.73° between benzene and indolizine rings Inactive in anticancer screening
Ethyl indolizine-6-carboxylate - Position 6: Ethyl carboxylate Not reported Molecular weight: 189.21 g/mol; Smile Code: O=C(C1=CN2C=CC=C2C=C1)OCC Not reported
6-Amino-indolizine-3-carboxylic acid - Position 3: Carboxylic acid
- Position 6: Amino
Not reported Molecular Formula: C$9$H$8$N$2$O$2$; CAS: 1897520-87-4 Potential intermediate for bioactive molecules

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups: Compounds like 2l (4-chlorobenzoyl) and I (benzoyl) exhibit reduced electron density at the indolizine core, enhancing electrophilic reactivity. In contrast, the acetylphenethyl group in the target compound may balance steric hindrance and electronic effects .

Spectroscopic Trends :

  • $^1$H NMR data for methyl/ethyl esters (e.g., δ 2.37 ppm for CH$_3$ in 2l ) and aromatic protons (δ 7.4–7.8 ppm) align with indolizine derivatives. The target compound’s acetyl group would likely show a singlet near δ 2.3–2.5 ppm .

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